molecular formula C17H19N5OS B6001516 N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B6001516
M. Wt: 341.4 g/mol
InChI Key: RZNIKZLLEGMHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in various scientific research fields.

Mechanism of Action

The [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been used as anticancer agents via the suppression of the ERK signaling pathway . The most active compound, H12, exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Preparation Methods

The synthesis of N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

For industrial production, the reaction can be scaled up using dry toluene and molecular sieves to enhance the yield and reduce reaction time . This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylacetamide moieties using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide has several scientific research applications:

Comparison with Similar Compounds

N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide can be compared with other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-benzyl-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-9-13(2)22-16(18-12)19-17(20-22)24-11-15(23)21(3)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNIKZLLEGMHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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